![molecular formula C8H9BO3 B1463746 6-Methoxybenzo[c][1,2]oxaborol-1(3H)-ol CAS No. 947163-26-0](/img/structure/B1463746.png)
6-Methoxybenzo[c][1,2]oxaborol-1(3H)-ol
Overview
Description
6-Methoxybenzo[c][1,2]oxaborol-1(3H)-ol is a boron-based compound. It is part of the benzoxaborole class of compounds, which have been studied for their potential pharmacological activities .
Synthesis Analysis
The synthesis of benzoxaboroles, including 6-Methoxybenzo[c][1,2]oxaborol-1(3H)-ol, often involves substitution reactions followed by subsequent hydrolysis of aryltrifluoroboronate salts into corresponding boronic acid derivatives . In one study, a series of conjugates of the antifungal antibiotic amphotericin B (AmB) with benzoxaboroles was synthesized .Molecular Structure Analysis
The molecular structure of 6-Methoxybenzo[c][1,2]oxaborol-1(3H)-ol is characterized by the presence of a benzoxaborole ring. This ring structure is common in boron-based heterocycles .Chemical Reactions Analysis
Benzoxaboroles, including 6-Methoxybenzo[c][1,2]oxaborol-1(3H)-ol, can undergo various chemical reactions. For instance, they can be used to synthesize conjugates with other compounds, such as the antifungal antibiotic amphotericin B .Scientific Research Applications
Hemostatic Applications in Medicine
Injectable Hydrogels for Hemostasis: The compound has been utilized in the development of injectable hydrogels for the treatment of incompressible bleeding, which is a significant cause of death in trauma . The hydrogel, which incorporates 6-Methoxybenzo[c][1,2]oxaborol-1(3H)-ol conjugated with hyaluronic acid, showcases excellent adhesion properties and self-healing capabilities, significantly reducing blood loss .
Antimicrobial Research
Synthesis of Antimicrobial Agents: In the field of medicinal chemistry, derivatives of 6-Methoxybenzo[c][1,2]oxaborol-1(3H)-ol have been synthesized and evaluated for their antimicrobial properties . These compounds have shown potential in inhibiting microbial growth, which is crucial for developing new pharmaceuticals with high efficiency and low drug resistance profiles .
Material Science
Advanced Material Design: The unique chemical structure of 6-Methoxybenzo[c][1,2]oxaborol-1(3H)-ol makes it a candidate for surface modifications in material science. These modifications can promote cell adhesion and proliferation, which are essential for the development of biomaterials used in various applications, including tissue engineering .
Wound Healing
Biocompatible Hydrogels for Wound Management: The compound’s role in creating biocompatible hydrogels that can deliver growth factors or other biologics is pivotal for optimal wound healing. This application is particularly relevant in designing strategies to increase the hydrogels’ biocompatibility and tune their degradation profile for medical use .
Drug Delivery Systems
Targeted Drug Delivery: The chemical properties of 6-Methoxybenzo[c][1,2]oxaborol-1(3H)-ol allow for its use in targeted drug delivery systems. By conjugating the compound with specific biomolecules, it can be directed towards particular sites in the body, enhancing the efficacy of therapeutic agents .
Bioengineering
Functional Biomaterials: As part of functional biomaterials design, this compound is being explored for its potential to be integrated into innovative strategies that address current challenges in bioengineering. Its application spans from injectable materials to solid-state devices .
Chemical Synthesis
Organic Synthesis Intermediate: The compound serves as an intermediate in organic synthesis, aiding in the creation of complex molecules with potential applications in various fields, including pharmaceuticals and agrochemicals .
Pharmaceutical Development
Pharmacological Studies: Ongoing research is investigating the pharmacological aspects of 6-Methoxybenzo[c][1,2]oxaborol-1(3H)-ol and its derivatives. These studies aim to understand the compound’s mechanism of action and therapeutic potential in treating various diseases .
properties
IUPAC Name |
1-hydroxy-6-methoxy-3H-2,1-benzoxaborole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO3/c1-11-7-3-2-6-5-12-9(10)8(6)4-7/h2-4,10H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAGAFKOBUXAXBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(CO1)C=CC(=C2)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxybenzo[c][1,2]oxaborol-1(3H)-ol | |
CAS RN |
947163-26-0 | |
Record name | 6-methoxy-1,3-dihydro-2,1-benzoxaborol-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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